molecular formula C6H4BrIN2O2 B12867579 3-Bromo-6-iodo-2-nitroaniline

3-Bromo-6-iodo-2-nitroaniline

Cat. No.: B12867579
M. Wt: 342.92 g/mol
InChI Key: RFYRMVYZHIJVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4BrIN2O2 It is a derivative of aniline, where the aniline ring is substituted with bromine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-iodo-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.

Major Products:

    Reduction: 3-Bromo-6-iodo-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-iodo-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodo-2-nitroaniline depends on its specific application

Comparison with Similar Compounds

    3-Bromo-2-nitroaniline: Similar structure but lacks the iodine atom.

    6-Iodo-2-nitroaniline: Similar structure but lacks the bromine atom.

    2-Nitroaniline: Lacks both bromine and iodine atoms.

Uniqueness: 3-Bromo-6-iodo-2-nitroaniline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties not observed in the simpler analogs .

Properties

Molecular Formula

C6H4BrIN2O2

Molecular Weight

342.92 g/mol

IUPAC Name

3-bromo-6-iodo-2-nitroaniline

InChI

InChI=1S/C6H4BrIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2

InChI Key

RFYRMVYZHIJVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)[N+](=O)[O-])N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.